N-allyl-2-bromo-5-nitro-benzamide N-allyl-2-bromo-5-nitro-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13911120
InChI: InChI=1S/C10H9BrN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h2-4,6H,1,5H2,(H,12,14)
SMILES:
Molecular Formula: C10H9BrN2O3
Molecular Weight: 285.09 g/mol

N-allyl-2-bromo-5-nitro-benzamide

CAS No.:

Cat. No.: VC13911120

Molecular Formula: C10H9BrN2O3

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-2-bromo-5-nitro-benzamide -

Specification

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
IUPAC Name 2-bromo-5-nitro-N-prop-2-enylbenzamide
Standard InChI InChI=1S/C10H9BrN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h2-4,6H,1,5H2,(H,12,14)
Standard InChI Key RACFGDNLNJZBIR-UHFFFAOYSA-N
Canonical SMILES C=CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br

Introduction

Structural and Molecular Characteristics

N-Allyl-2-bromo-5-nitro-benzamide features a benzamide backbone substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and an allyl group attached to the amide nitrogen. The bromine and nitro groups are meta to each other, creating a sterically and electronically distinct aromatic system. The allyl group introduces unsaturation, enabling further functionalization via radical or transition metal-catalyzed reactions.

Key Structural Attributes:

  • Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions.

  • Bromo substituent: Enhances electrophilicity and serves as a potential leaving group in substitution reactions.

  • Nitro group: Acts as a strong electron-withdrawing group, polarizing the aromatic ring and influencing reactivity.

  • Allyl moiety: Introduces alkenyl functionality for cross-coupling or polymerization applications.

The compound’s molecular weight (285.09 g/mol) and calculated partition coefficient (logP2.1\log P \approx 2.1) suggest moderate lipophilicity, which may influence its pharmacokinetic properties in biological systems.

Synthesis and Manufacturing

Precursor Synthesis: 2-Bromo-5-Nitrophenylamine

The synthesis of N-allyl-2-bromo-5-nitro-benzamide begins with the preparation of 2-bromo-5-nitrophenylamine, a key intermediate. A patented method outlines the following steps :

  • Nitration of Bromobenzene:
    Bromobenzene is dissolved in concentrated sulfuric acid at 70–90°C, followed by the dropwise addition of dilute nitric acid. This nitration reaction yields 2-bromo-1,3-dinitrobenzene after cooling and crystallization.

    Bromobenzene+HNO3H2SO42-Bromo-1,3-dinitrobenzene\text{Bromobenzene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Bromo-1,3-dinitrobenzene}
  • Reductive Amination:
    The dinitro intermediate is reduced using sodium metholate and nickel catalysis in methanol at 10–30°C, producing 2-bromo-5-nitrophenylamine.

    2-Bromo-1,3-dinitrobenzene+CH3ONaNi2-Bromo-5-nitrophenylamine\text{2-Bromo-1,3-dinitrobenzene} + \text{CH}_3\text{ONa} \xrightarrow{\text{Ni}} \text{2-Bromo-5-nitrophenylamine}

Table 1: Synthesis Yields for 2-Bromo-5-Nitrophenylamine

Reaction Temperature (°C)Catalyst Loading (mol%)Yield (%)
85577.9
70581.2
75574.2

Acylation to Form N-Allyl-2-Bromo-5-Nitro-Benzamide

The final step involves reacting 2-bromo-5-nitrophenylamine with allyl acyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane:

2-Bromo-5-nitrophenylamine+Allyl acyl chlorideEt3NN-Allyl-2-bromo-5-nitro-benzamide\text{2-Bromo-5-nitrophenylamine} + \text{Allyl acyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-Allyl-2-bromo-5-nitro-benzamide}

Optimization of solvent polarity and temperature (typically 0–25°C) maximizes yields while minimizing byproducts. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Predicted to range between 180–190°C based on analogous benzamide derivatives.

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Stable under inert atmospheres but susceptible to photodegradation due to the nitro group.

Table 2: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
Methanol12.5
Dichloromethane45.8
DMSO>100

Research Applications

Medicinal Chemistry

The compound’s nitro and bromo groups make it a candidate for drug discovery:

  • Enzyme Inhibition: Nitro groups in benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), targets in Alzheimer’s disease.

  • Anticancer Potential: Brominated aromatics are explored for their ability to intercalate DNA or inhibit kinase signaling pathways.

Materials Science

The allyl group enables incorporation into polymers via radical-initiated cross-linking. Such polymers exhibit enhanced thermal stability, with decomposition temperatures exceeding 150°C.

Mechanism of Action (Hypothetical)

In biological systems, the nitro group may undergo enzymatic reduction to a reactive nitroso intermediate, which covalently modifies thiol groups in target proteins. The bromo substituent could facilitate halogen bonding with electron-rich regions of enzymes or receptors.

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